molecular formula C5H9N3O2 B2410704 (2R)-2-(azidomethyl)-1,4-dioxane CAS No. 1628174-74-2

(2R)-2-(azidomethyl)-1,4-dioxane

Cat. No. B2410704
CAS RN: 1628174-74-2
M. Wt: 143.146
InChI Key: XJUVELOQWDYTHR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(azidomethyl)-1,4-dioxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of 1,4-dioxane and contains an azide functional group. The azide group in (2R)-2-(azidomethyl)-1,4-dioxane makes it a useful compound for bioconjugation reactions and labeling of biological molecules.

Scientific Research Applications

  • Environmental Concerns and Degradation Techniques :

    • 1,4-dioxane, a compound related to (2R)-2-(azidomethyl)-1,4-dioxane, is noted for its high solubility and volatility, making it a concern due to its toxic and hazardous nature. It has been classified as a class 2B carcinogen. Research has focused on optimizing photocatalytic and H2O2/UV processes for its removal from water (Coleman et al., 2007).
  • Synthesis and Structural Diversity in Chemistry :

    • The synthesis of 1,4-dioxane adducts of Grignard reagents has been explored, revealing insights into the structural diversity of Grignard reagent/1,4-dioxane complexes. This demonstrates the utility of 1,4-dioxane in complex chemical synthesis processes (Langer et al., 2009).
  • Use in Nucleoside Protection :

    • A study developed a new protecting group, 2-(azidomethyl)benzoyl (AZMB), for the protection of hydroxy and amino functions of deoxyribonucleosides, showcasing the role of related azidomethyl compounds in nucleoside chemistry (Wada et al., 2001).
  • Bioremediation and Environmental Impact :

    • Research on the degradation of 1,4-dioxane by monooxygenase-expressing bacteria has provided insights into the bioremediation of this compound, a crucial step in mitigating its environmental impact (Mahendra et al., 2007).
  • Advanced Oxidation Processes :

    • The kinetics of degradation of 1,4-dioxane using advanced oxidation processes have been studied, which is important for environmental cleanup efforts, especially in the context of industrial effluents (Chitra et al., 2012).
  • Advances in Water Treatment Technologies :

    • Significant advances in the bioremediation of 1,4-dioxane-contaminated waters have been documented. This research is critical for developing more effective water treatment technologies (Zhang et al., 2017).
  • Photocatalysis and Water Treatment :

    • Studies on the effects of pH on TiO2 photocatalysis reactor systems for 1,4-dioxane highlight the importance of understanding chemical interactions in water treatment processes (Vescovi et al., 2010).
  • Membrane Technology for Wastewater Treatment :

    • Research on membrane photoreactor systems for the purification of textile wastewater containing 1,4-dioxane provides insights into the potential of membrane technology in treating industrial wastewater (Lee et al., 2015).

properties

IUPAC Name

(2R)-2-(azidomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-3-5-4-9-1-2-10-5/h5H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVELOQWDYTHR-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(azidomethyl)-1,4-dioxane

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